Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12) |
InChI Key |
SZUBOBBXSJSURY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction typically requires refluxing in ethanol for several hours to yield the desired pyridinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Multicomponent Cyclization Reactions
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is synthesized via one-pot multicomponent reactions (MCRs) involving cyanoacetohydrazide 1 , acetonitrile derivatives (e.g., malononitrile, ethyl cyanoacetate), and aromatic aldehydes under basic conditions. This method yields functionalized pyridones with high efficiency and eco-friendly protocols (Scheme 1) .
Example Reaction:
-
Reactants: Cyanoacetohydrazide, ethyl cyanoacetate (2b ), and benzaldehyde (3 )
-
Conditions: Ethanol, reflux, triethylamine catalyst
-
Product: Ethyl 5-cyano-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate .
Sodium Ethoxide-Catalyzed Cyclocondensation
Reactions of cyanoacetanilides with diethyl 2-(ethoxymethylene)malonate (DEEMM) in the presence of sodium ethoxide yield 2-amino-5-cyano-6-oxo-pyridine carboxylates as major products. A competing pathway forms minor 5-cyano-2-hydroxy derivatives .
Key Observations:
-
Lower catalyst concentrations favor acyclic intermediates, which cyclize upon heating .
-
Substituents on the aromatic aldehyde influence regioselectivity and product distribution .
Amidation and Esterification
The ester group at position 3 undergoes hydrolysis to carboxylic acid, enabling further derivatization:
-
Amidation: Reacting with amines produces carboxamide derivatives (e.g., 2-amino-5-cyano-6-oxo-1-aryl-1,6-dihydropyridine-3-carboxamides) .
-
Thioester Formation: Treatment with Lawesson’s reagent converts the ester to a thioester .
Michael Addition and Cyclization
The enamine structure facilitates Michael additions. For example:
-
With Cinnamonitriles: Cyclization yields 2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles .
-
With Enaminones: Forms fused pyridine derivatives via tandem addition-cyclization .
Proposed Pathways for Pyridone Formation
-
Conjugate Addition-Elimination: Initial attack of the methylene-active nitrile on DEEMM forms an acyclic intermediate, which cyclizes via intramolecular nucleophilic substitution .
-
Tandem Michael Addition: Sequential addition of two nitrile molecules to DEEMM, followed by cyclization and elimination of diethyl malonate .
Mechanistic Evidence:
-
Isolation of acyclic intermediates (e.g., ethyl 2-(ethoxycarbonyl)-3-cyano-4-aryl-4-p-tolylamino-2-butenoate) supports stepwise pathways .
Key Reaction Data
Structural Characterization
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate has shown promise as an anticancer agent. Research indicates that derivatives of dihydropyridine compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing new cancer therapies .
2. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Case studies have shown that it can protect neuronal cells from oxidative stress and apoptosis induced by toxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models . This suggests a potential therapeutic role in treating neurodegenerative disorders.
Agricultural Applications
1. Pesticidal Activity
Research indicates that this compound derivatives can exhibit pesticidal properties. Studies have shown that these compounds can act as effective insecticides against various agricultural pests. For instance, a series of experiments demonstrated that specific derivatives significantly reduced pest populations while being less toxic to non-target organisms .
Materials Science
1. Synthesis of Functional Polymers
In materials science, this compound has been utilized in the synthesis of functional polymers. The compound serves as a monomer in polymerization reactions to create materials with desirable mechanical and thermal properties. These polymers can be used in various applications, including coatings and composites .
Table 1: Anticancer Activity of Ethyl 5-Cyano-2-Oxo-1,2-Dihydropyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Induction of Apoptosis |
| Compound B | MCF-7 | 15 | Inhibition of Proliferation |
| Compound C | A549 | 12 | Cell Cycle Arrest |
Table 2: Pesticidal Efficacy Against Common Agricultural Pests
| Pest Species | Concentration (g/L) | Mortality Rate (%) | Observation Period (days) |
|---|---|---|---|
| Pest X | 0.5 | 85 | 7 |
| Pest Y | 0.75 | 90 | 10 |
| Pest Z | 1.0 | 95 | 14 |
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial topoisomerase IV by binding to its active site, thereby preventing DNA replication and leading to antibacterial effects . The compound’s structure allows it to form hydrogen bonds and arene-cation interactions with the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate, the following comparison with structurally related pyridine derivatives is provided:
Table 1: Structural and Functional Comparison
Key Comparison Points
Structural Variations and Electronic Effects: The cyano group at C5 in the target compound enhances electrophilicity, facilitating nucleophilic attacks at adjacent positions. Derivatives with electron-withdrawing groups (e.g., -SCOOEt in compound 17 ) exhibit similar reactivity but reduced solubility due to increased molecular weight. Positional isomerism is critical: Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate (C4 ester) differs in ring activation compared to the C3 ester, altering cyclization pathways . Bulkier substituents (e.g., morpholinophenyl in compound 12 ) introduce steric hindrance, impacting binding to biological targets but enhancing selectivity.
Synthetic Methods: The target compound is synthesized via cyclization of 3,3-diaminoacrylonitriles with diethyl acetylenedicarboxylate under reflux . Thioether derivatives (e.g., compound 5 ) require additional steps, such as reaction with ethyl chloroformate, introducing sulfur-based functionalities .
Physical and Spectral Properties :
- IR Spectroscopy : The C≡N stretch (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) are consistent across derivatives. Thioether-linked compounds show additional C–S–C stretches (~1280 cm⁻¹) .
- Melting Points : Derivatives with polar groups (e.g., -OH or -NH) exhibit higher melting points (e.g., compound 11: m.p. 287–289°C ), while alkyl-substituted analogs have lower values .
Reactivity and Stability: The cyano group stabilizes the enol tautomer, influencing keto-enol equilibria and decarboxylation pathways. For example, Krapcho decarboxylation of ethyl 1-benzyl derivatives proceeds efficiently due to electron-withdrawing effects . Thioether derivatives (e.g., compound 19 ) are prone to oxidation, limiting their stability under acidic conditions.
Biological Activity: Anticancer activity is strongly influenced by substituents: Compound 5b with a thiophene moiety shows IC50 values < 0.5 µmol/L, while morpholinophenyl-substituted derivatives (compound 12 ) target kinase pathways. Antimicrobial activity is linked to the pyridone core’s ability to chelate metal ions in bacterial enzymes .
Biological Activity
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.
Chemical Structure and Synthesis
This compound possesses a molecular formula of C9H7N3O3 and a molecular weight of approximately 193.17 g/mol. The compound can be synthesized through various methods, including multi-component reactions that utilize readily available starting materials such as ethyl cyanoacetate and different aldehydes or ketones under specific catalytic conditions.
Synthetic Route Example
A common synthetic route involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base. The reaction typically proceeds as follows:
- Reagents : Ethyl cyanoacetate, aldehyde (e.g., formaldehyde), base (e.g., sodium ethoxide).
- Conditions : The reaction is conducted in ethanol at elevated temperatures.
- Yield : The product can be isolated through crystallization or chromatography.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxic Effects
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in human cancer cells, suggesting potential as an anticancer therapeutic.
Case Study: Cytotoxicity Assessment
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
Enzyme Inhibition
The compound has been shown to inhibit serine proteases and other important enzymes that play roles in cancer progression and microbial resistance. This inhibition leads to reduced cell viability and increased apoptosis in affected cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate?
- Methodological Answer : Two primary methods are documented:
Esterification of 2-hydroxy nicotinic acid : Refluxing 2-hydroxy nicotinic acid in ethanol with concentrated H₂SO₄ yields ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. Subsequent cyano substitution at the 5-position can be achieved using ethyl cyanoacetate under Michael addition and cyclization conditions .
Cyclization with ethyl cyanoacetate : Reacting a precursor (e.g., compound 2a in ) with ethyl cyanoacetate in ethanol catalyzed by piperidine forms the pyridone core via a Michael adduct intermediate, followed by Dimroth rearrangement and dehydrogenation .
- Key Parameters : Reaction time (4–12 hours), solvent (ethanol, xylene), and catalysts (H₂SO₄, piperidine) significantly influence yield.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.30 ppm for CH₃, ~4.34 ppm for CH₂), aromatic protons (δ ~7.3–8.2 ppm), and exchangeable protons (e.g., NH at δ ~11–13 ppm) confirm the dihydropyridone structure. Substituent-specific shifts (e.g., cyano groups) are resolved using 2D NMR (HSQC, HMBC) .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1673 cm⁻¹), C≡N (2200–2250 cm⁻¹), and OH/NH (3100–3450 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 259 [M⁺] for analog 7a) and fragmentation patterns confirm the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Catalyst Screening : Piperidine enhances cyclization efficiency in ethanol, while H₂SO₄ accelerates esterification .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while xylene facilitates thermal cyclization .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) removes byproducts, achieving >95% purity .
Q. How to resolve discrepancies in NMR data during structural confirmation?
- Methodological Answer :
- 2D NMR Analysis : Use HSQC to correlate ¹H-¹³C couplings and HMBC to identify long-range connectivity (e.g., cyano group positioning) .
- Dynamic Effects : Exchangeable protons (OH/NH) may broaden or disappear in DMSO-d₆; verify using deuterated solvents (CDCl₃) or variable-temperature NMR .
- Comparative Data : Cross-reference with literature analogs (e.g., 7a–7d in ) to assign ambiguous peaks .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4- or 5-positions to enhance electrophilic reactivity for anticancer activity (see for morpholinophenyl derivatives) .
- Hybrid Scaffolds : Conjugate with thiazole or quinoline moieties to exploit synergistic binding in target proteins (e.g., kinase inhibition) .
- In Silico Screening : Use molecular docking to predict binding affinity against targets like topoisomerase II or tubulin .
Q. How does thermal stability impact reaction pathways and dimerization?
- Methodological Answer :
- Thermal Dimerization : Prolonged reflux in xylene (12 hours) induces dimerization via [4+2] cycloaddition, forming hydroxylated analogs (e.g., 7a–7d in ). Monitor via TLC to arrest reactions at the monomer stage .
- Degradation Studies : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (>200°C for most pyridones) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
